molecular formula C13H16N2OS B3821072 2-methyl-1,2,3,4,4a,11a-hexahydropyrido[3,4-b][1,5]benzothiazepin-5(6H)-one

2-methyl-1,2,3,4,4a,11a-hexahydropyrido[3,4-b][1,5]benzothiazepin-5(6H)-one

Cat. No. B3821072
M. Wt: 248.35 g/mol
InChI Key: RDIZZBMJMMNIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1,2,3,4,4a,11a-hexahydropyrido[3,4-b][1,5]benzothiazepin-5(6H)-one is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Scientific Research Applications

2-methyl-1,2,3,4,4a,11a-hexahydropyrido[3,4-b][1,5]benzothiazepin-5(6H)-one has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit antitumor, anti-inflammatory, and antiviral properties. It has also been found to exhibit activity against various bacteria and fungi. Furthermore, this compound has been studied for its potential use as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 2-methyl-1,2,3,4,4a,11a-hexahydropyrido[3,4-b][1,5]benzothiazepin-5(6H)-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and topoisomerase II. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Furthermore, this compound has been shown to exhibit antiviral activity against various viruses, including herpes simplex virus and influenza virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-1,2,3,4,4a,11a-hexahydropyrido[3,4-b][1,5]benzothiazepin-5(6H)-one in lab experiments is its wide range of biological activities. This compound has been found to exhibit antitumor, anti-inflammatory, and antiviral properties, making it a versatile compound for various applications. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity of this compound.

Future Directions

There are several future directions for 2-methyl-1,2,3,4,4a,11a-hexahydropyrido[3,4-b][1,5]benzothiazepin-5(6H)-one. One direction is to further study the mechanism of action of this compound to fully understand how it exhibits its various biological activities. Another direction is to optimize the synthesis method to increase the yield and purity of the compound. Furthermore, this compound can be modified to improve its pharmacokinetic properties and reduce its toxicity. Finally, this compound can be studied for its potential use in combination therapy with other drugs to enhance its therapeutic efficacy.

properties

IUPAC Name

2-methyl-1,3,4,4a,6,11a-hexahydropyrido[3,4-b][1,5]benzothiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-15-7-6-9-12(8-15)17-11-5-3-2-4-10(11)14-13(9)16/h2-5,9,12H,6-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIZZBMJMMNIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C(C1)SC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-1,2,3,4,4a,11a-hexahydropyrido[3,4-b][1,5]benzothiazepin-5(6H)-one
Reactant of Route 2
2-methyl-1,2,3,4,4a,11a-hexahydropyrido[3,4-b][1,5]benzothiazepin-5(6H)-one
Reactant of Route 3
2-methyl-1,2,3,4,4a,11a-hexahydropyrido[3,4-b][1,5]benzothiazepin-5(6H)-one
Reactant of Route 4
2-methyl-1,2,3,4,4a,11a-hexahydropyrido[3,4-b][1,5]benzothiazepin-5(6H)-one
Reactant of Route 5
2-methyl-1,2,3,4,4a,11a-hexahydropyrido[3,4-b][1,5]benzothiazepin-5(6H)-one
Reactant of Route 6
2-methyl-1,2,3,4,4a,11a-hexahydropyrido[3,4-b][1,5]benzothiazepin-5(6H)-one

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